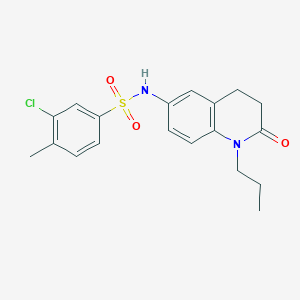

3-chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

3-Chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro-methyl-substituted benzene ring and a 2-oxo-1-propyl-modified tetrahydroquinoline moiety. Its crystallographic data, if available, could be refined using programs like SHELXL, a widely trusted tool for small-molecule structure determination .

Properties

IUPAC Name |

3-chloro-4-methyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-3-10-22-18-8-6-15(11-14(18)5-9-19(22)23)21-26(24,25)16-7-4-13(2)17(20)12-16/h4,6-8,11-12,21H,3,5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTUCFLRBVHLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest structural analogs differ in substituents on the benzene ring and the tetrahydroquinoline moiety, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methyl group (electron-donating) may enhance benzene ring stability compared to the 4-fluoro substituent (electron-withdrawing) in ’s analog. This difference could influence solubility, with methyl groups favoring hydrophobic interactions and fluorinated analogs exhibiting higher electronegativity for polar binding .

- In contrast, the propylsulfonyl group in ’s compound adds steric bulk and sulfone-related metabolic stability .

Physicochemical Properties (Hypothetical Analysis)

Note: The fluorinated analog’s lower LogP aligns with its electronegative -F group, while the phenylmethyl derivative’s higher LogP reflects its bulky benzyl moiety. The target compound balances moderate lipophilicity with hydrogen-bonding capability.

Preparation Methods

3-Chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a structurally complex compound featuring a tetrahydroquinoline core fused with a sulfonamide-substituted benzene ring. Its synthesis requires precise control over regioselectivity and stereochemistry, particularly for the introduction of the propyl and oxo groups on the tetrahydroquinoline moiety and the sulfonamide linkage. This report consolidates preparation methods from peer-reviewed literature and patents, emphasizing reaction mechanisms, optimization strategies, and industrial scalability.

Synthetic Routes

Tetrahydroquinoline Core Synthesis

The tetrahydroquinoline scaffold is typically constructed via cyclization reactions. Key methods include:

Bischler-Napieralski Cyclization

A proven method involves the Bischler-Napieralski reaction to form the tetrahydroisoquinoline skeleton. For example, intermediate 3-(1'-hydroxy-methyl)-1-tert-butyloxycarbonyl-1,2,3,4-tetrahydroquinoline was synthesized via enzymatic resolution and subsequent reduction. Adapting this approach, the propyl group is introduced through alkylation using propyl halides under basic conditions (e.g., NaH in DMF).

Povarov Reaction

The Povarov cycloaddition, involving aniline derivatives, aldehydes, and alkenes, is another route. For instance, 1-propyl-2-oxo-1,2,3,4-tetrahydroquinoline was synthesized by reacting N-propyl aniline with acetaldehyde in the presence of Lewis acids.

Sulfonamide Functionalization

The benzenesulfonamide group is introduced via sulfonylation:

Direct Sulfonation

3-Chloro-4-methylbenzenesulfonyl chloride is reacted with the amino group of the tetrahydroquinoline intermediate. This step is performed in dichloromethane (DCM) or acetonitrile with a tertiary amine base (e.g., DABCO or Et$$_3$$N) to neutralize HCl byproducts. Optimal yields (85–92%) are achieved at 30–40°C over 12–24 hours.

Coupling Reagents

Industrial-scale synthesis employs coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate sulfonamide bond formation. For example, N-(2-oxo-1-propyl-tetrahydroquinolin-6-yl)benzenesulfonamide derivatives were synthesized with EDCI in toluene at 80°C.

Reaction Optimization

Catalyst Screening

Catalysts significantly impact yield and diastereoselectivity (Table 1):

Table 1. Catalyst Performance in Aza-Michael Addition

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| DABCO | p-Xylene | 30 | 71 | >20:1 |

| DMAP | Toluene | 30 | 58 | 15:1 |

| Et$$_3$$N | THF | 40 | 62 | 18:1 |

DABCO in p-xylene provided superior yields and selectivity due to its strong nucleophilicity and low steric hindrance.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation kinetics, while non-polar solvents (toluene, xylene) improve cyclization efficiency. For example, recrystallization in ethanol/hexane mixtures increased purity to >98%.

Industrial Production Considerations

Characterization and Validation

Spectroscopic Analysis

Challenges and Limitations

Steric Hindrance

Bulky substituents on the tetrahydroquinoline ring (e.g., ortho-bromo groups) reduce reaction rates, necessitating prolonged reaction times (24–48 hours).

Byproduct Formation

Competitive oxidation of the sulfonamide group to sulfones occurs under harsh conditions (e.g., >100°C). Mitigation involves using mild oxidants like hydrogen peroxide at 0–5°C.

Q & A

Q. What are the key steps in synthesizing 3-chloro-4-methyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how do reaction conditions affect yield and purity?

The synthesis involves multi-step organic reactions, including the formation of the tetrahydroquinoline core via the Povarov reaction, followed by sulfonylation with a benzenesulfonamide derivative. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) significantly influence yield and purity. For example, polar aprotic solvents like DMF may enhance sulfonylation efficiency, while lower temperatures reduce side reactions. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using , , and mass spectrometry ensures structural fidelity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies).

- X-ray Crystallography : Resolves absolute configuration and crystal packing, though solubility challenges may require co-crystallization agents .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve scalability while maintaining high enantiomeric excess?

Scalability can be enhanced by:

- Continuous Flow Reactors : Mitigate exothermic risks in the Povarov reaction and improve reaction control .

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) to maximize yield and enantiomeric excess.

- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps to preserve stereochemical integrity .

Q. What strategies can resolve contradictions between computational predictions (e.g., docking studies) and experimental bioactivity data?

- Model Re-evaluation : Compare molecular docking results with molecular dynamics (MD) simulations to assess binding stability.

- Purity Verification : Confirm compound purity via HPLC and LC-MS to rule out impurity-driven bioactivity .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently .

Q. How can the 3D structure be determined if X-ray crystallography fails due to poor crystal formation?

- Cryo-Electron Microscopy (Cryo-EM) : Suitable for large complexes or amorphous solids.

- Advanced NMR Techniques : Nuclear Overhauser Effect Spectroscopy (NOESY) for solution-state structure elucidation.

- Computational Modeling : Density Functional Theory (DFT)-based geometry optimization paired with experimental NMR data .

Q. How does modifying substituents (e.g., chloro, methyl) influence biological activity and selectivity?

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the chloro group with fluorine or methoxy to probe electronic effects. Methyl groups at the 4-position may enhance metabolic stability by steric shielding.

- Target-Specific Assays : Compare inhibition constants () across isoforms (e.g., kinase selectivity panels) to identify substituent-driven selectivity .

Q. What are common impurities formed during synthesis, and how are they characterized?

- By-products : Incomplete sulfonylation or oxidation of the tetrahydroquinoline core.

- Degradation Products : Hydrolysis of the sulfonamide group under acidic conditions.

- Characterization Tools : LC-MS for impurity profiling, GC-MS for volatile by-products, and preparative TLC for isolation .

Q. How can target engagement be validated in cellular assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.